

An In-depth Technical Guide to SNIPER(TACC3)-2 Hydrochloride

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Compound of Interest

Compound Name: SNIPER(TACC3)-2 hydrochloride

Cat. No.: B15621305

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This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological effects of **SNIPER(TACC3)-2 hydrochloride**, a novel small molecule designed to induce the degradation of Transforming Acidic Coiled-Coil 3 (TACC3) protein. This document is intended for researchers, scientists, and professionals in the field of drug development.

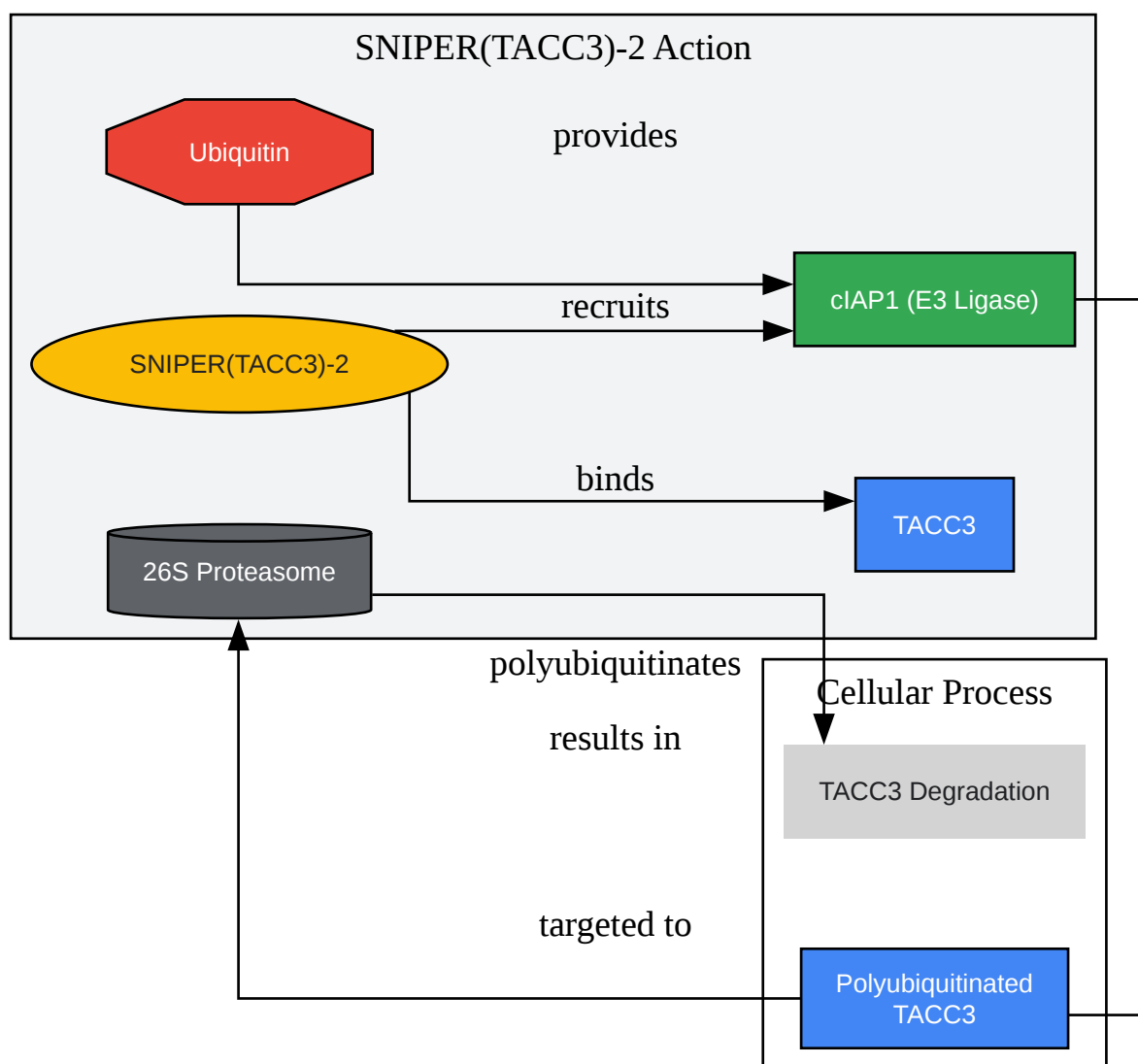
Chemical Structure and Properties

SNIPER(TACC3)-2 is a chimeric small molecule, classified as a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER). It is designed to bring the TACC3 protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of TACC3 by the proteasome. The hydrochloride salt form is often used to improve solubility and stability.

Property	Value
Molecular Formula	C43H61N9O7S
Molecular Weight	848.07 g/mol
IUPAC Name	N-[2-[2-[2-[2-[(2S)-2-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethyl]-4-[4-[[4-(2-methylpropylamino)pyrimidin-2-yl]amino]methyl]-1,3-thiazol-2-yl]benzamide
Canonical SMILES	<chem>CC(C)CC(C(=O)NCCOCCOCCOCCNCC(=O)C1=CC=C(C=C1)C2=NC(=CS2)CNC3=NC=CC(=N3)NCC(C)C)NC(=O)C(C(CC4=CC=CC=C4)N)O</chem>
Appearance	Solid Powder
Solubility	Soluble in DMSO

Mechanism of Action

SNIPER(TACC3)-2 functions by hijacking the ubiquitin-proteasome system to selectively degrade the TACC3 protein.^{[1][2][3]} The molecule consists of two key ligands connected by a linker: one binds to the target protein TACC3, and the other binds to an E3 ubiquitin ligase, specifically the cellular inhibitor of apoptosis protein 1 (cIAP1).^[4] This induced proximity facilitates the transfer of ubiquitin molecules to TACC3, marking it for recognition and degradation by the 26S proteasome.^{[4][5]} This targeted protein degradation leads to a reduction in TACC3 levels within the cell, thereby inhibiting its downstream functions.

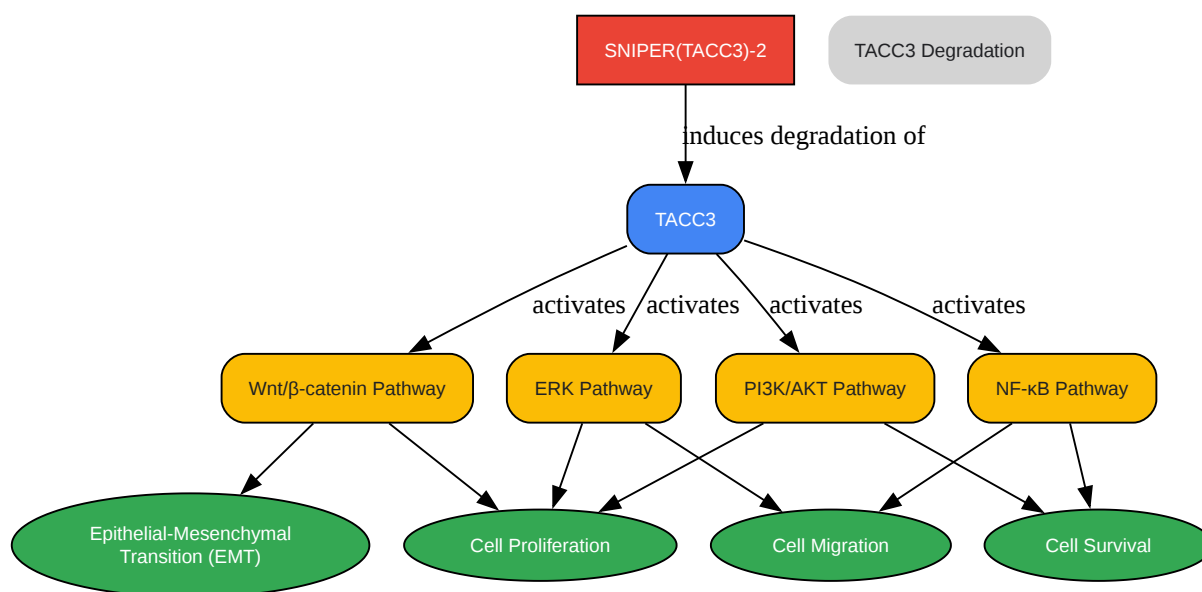


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Mechanism of SNIPER(TACC3)-2 induced TACC3 degradation.

Downstream Signaling Pathways

The degradation of TACC3 by SNIPER(TACC3)-2 impacts several key signaling pathways involved in cell proliferation, survival, and migration. TACC3 is known to be involved in the regulation of the PI3K/AKT, ERK, and Wnt/ β -catenin signaling pathways. Inhibition of TACC3 has been shown to suppress these pathways, leading to anti-tumor effects.



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Downstream signaling pathways affected by TACC3 degradation.

Experimental Protocols

Western Blot Analysis for TACC3 Degradation

This protocol is a standard method to quantify the reduction of TACC3 protein levels following treatment with SNIPER(TACC3)-2.

1. Cell Lysis:

- Culture cells to 70-80% confluency.
- Treat cells with desired concentrations of **SNIPER(TACC3)-2 hydrochloride** for specified durations (e.g., 10-30 μ M for 6-24 hours).^[4]
- Wash cells twice with ice-cold PBS.

- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells, transfer the lysate to a microcentrifuge tube, and sonicate briefly.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C.

2. Protein Quantification:

- Determine the protein concentration of the supernatant using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer:

- Prepare protein samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
- Load equal amounts of protein (20-30 µg) per lane onto a 4-20% Tris-glycine gel.
- Perform electrophoresis at 120V until the dye front reaches the bottom.
- Transfer proteins to a PVDF membrane at 100V for 1 hour.

4. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against TACC3 overnight at 4°C.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Viability Assay

This assay is used to determine the effect of SNIPER(TACC3)-2 on cancer cell proliferation and viability.

1. Cell Seeding:

- Plate cells in a 96-well plate at a density of 1×10^4 cells per well and allow them to adhere overnight.

2. Compound Treatment:

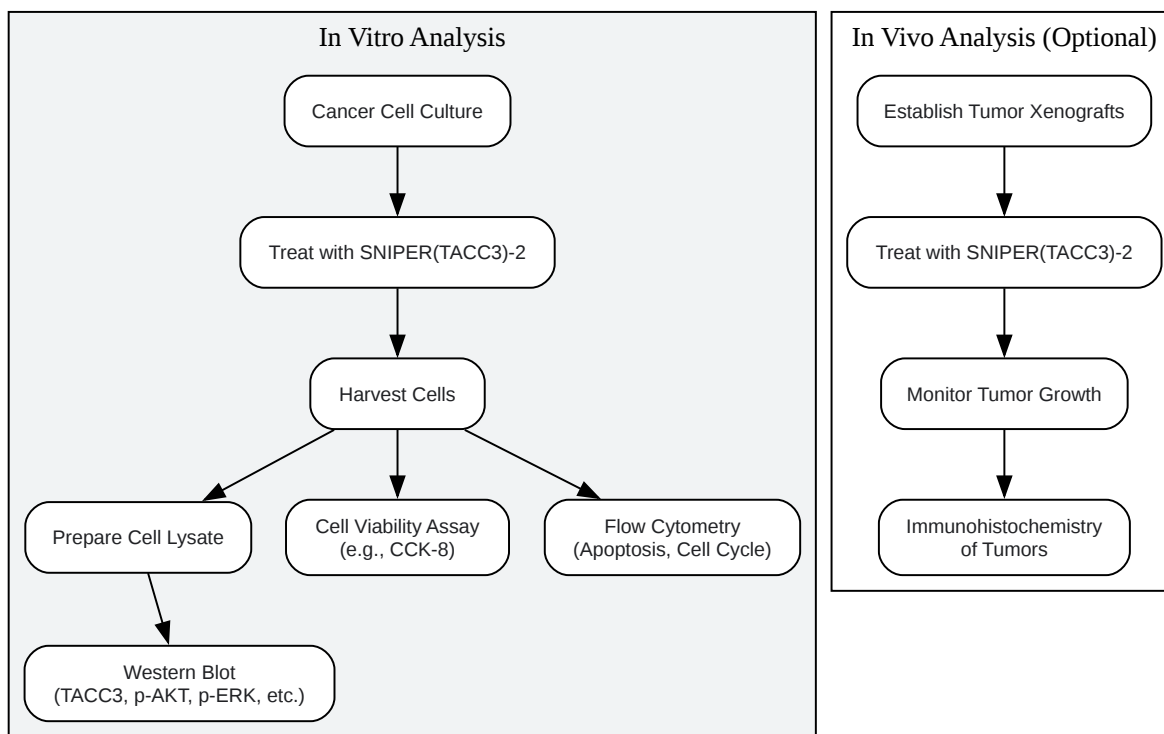
- Treat cells with serial dilutions of **SNIPER(TACC3)-2 hydrochloride** for 72 hours.

3. Viability Measurement:

- Add Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader. The optical density is proportional to the number of viable cells.

Experimental Workflow

The following diagram illustrates a general workflow for validating the efficacy of SNIPER(TACC3)-2.



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General experimental workflow for SNIPER(TACC3)-2 validation.

Quantitative Data Summary

The following table summarizes typical concentrations and observed effects of SNIPER(TACC3)-2 from published studies.

Experiment	Cell Line(s)	Concentration(s)	Duration	Observed Effect	Reference
TACC3 Degradation	HT1080, MCF7, U2OS	10 - 30 μ M	6 - 24 hours	Significant decrease in TACC3 protein levels.	[4]
Cell Viability	Cancer cell lines	Not specified	72 hours	Inhibition of cell growth.	[4]
Apoptosis Induction	Cancer cell lines	Not specified	Not specified	Induction of cancer cell death.	[5]

Conclusion

SNIPER(TACC3)-2 hydrochloride is a potent and specific degrader of the TACC3 protein. Its ability to induce proteasomal degradation of TACC3 leads to the inhibition of key oncogenic signaling pathways and subsequent cancer cell death. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the therapeutic potential of this novel compound in TACC3-overexpressing cancers.

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